molecular formula C36H81NiP3 B14552928 Nickel--tributylphosphane (1/3) CAS No. 61994-78-3

Nickel--tributylphosphane (1/3)

Cat. No.: B14552928
CAS No.: 61994-78-3
M. Wt: 665.6 g/mol
InChI Key: SFPFWJGVAGXBRC-UHFFFAOYSA-N
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Description

Nickel–tributylphosphane (1/3) is a coordination compound where nickel is complexed with three molecules of tributylphosphane

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel–tributylphosphane (1/3) can be synthesized by reacting nickel(II) chloride with tributylphosphane in an inert atmosphere. The reaction typically proceeds as follows:

NiCl2+3P(C4H9)3Ni(P(C4H9)3)3Cl2\text{NiCl}_2 + 3 \text{P(C}_4\text{H}_9\text{)}_3 \rightarrow \text{Ni(P(C}_4\text{H}_9\text{)}_3\text{)}_3\text{Cl}_2 NiCl2​+3P(C4​H9​)3​→Ni(P(C4​H9​)3​)3​Cl2​

This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of Nickel–tributylphosphane (1/3) involves similar reaction conditions but with larger quantities and more controlled environments to ensure purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Nickel–tributylphosphane (1/3) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form nickel(II) oxide and tributylphosphane oxide.

    Substitution: It can undergo ligand exchange reactions where the tributylphosphane ligands are replaced by other ligands.

    Reduction: The compound can be reduced to form nickel(0) complexes.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

    Substitution: Ligand exchange reactions can be carried out using other phosphines or nitrogen-based ligands.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products:

    Oxidation: Nickel(II) oxide and tributylphosphane oxide.

    Substitution: Nickel complexes with different ligands.

    Reduction: Nickel(0) complexes.

Scientific Research Applications

Nickel–tributylphosphane (1/3) has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Material Science: The compound is used in the synthesis of advanced materials, including nanoparticles and thin films.

    Biology and Medicine:

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Nickel–tributylphosphane (1/3) exerts its effects involves the coordination of the nickel center with the phosphane ligands. This coordination enhances the reactivity of the nickel center, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the nickel center facilitates the addition of hydrogen to unsaturated bonds.

Comparison with Similar Compounds

    Nickel–triphenylphosphane (1/3): Similar in structure but with triphenylphosphane ligands instead of tributylphosphane.

    Nickel–trimethylphosphane (1/3): Similar in structure but with trimethylphosphane ligands.

Uniqueness: Nickel–tributylphosphane (1/3) is unique due to the bulkiness and electron-donating properties of the tributylphosphane ligands. These properties influence the reactivity and stability of the compound, making it suitable for specific catalytic applications where other nickel-phosphane complexes may not be as effective.

Properties

CAS No.

61994-78-3

Molecular Formula

C36H81NiP3

Molecular Weight

665.6 g/mol

IUPAC Name

nickel;tributylphosphane

InChI

InChI=1S/3C12H27P.Ni/c3*1-4-7-10-13(11-8-5-2)12-9-6-3;/h3*4-12H2,1-3H3;

InChI Key

SFPFWJGVAGXBRC-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni]

Origin of Product

United States

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